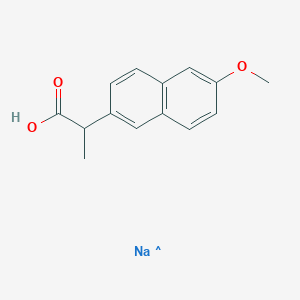
CID 67421181
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naproxen sodium is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It is known for its effectiveness in managing conditions such as arthritis, menstrual cramps, tendinitis, and gout . Naproxen sodium works by inhibiting the production of prostaglandins, which are compounds responsible for inflammation and pain in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naproxen sodium is synthesized through a multi-step process. The key starting material is 2-methoxynaphthalene, which undergoes Friedel-Crafts acylation to form 6-methoxy-2-naphthylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, hydrolysis, and resolution, to yield the final product, naproxen .
Industrial Production Methods
In industrial settings, naproxen sodium is produced using large-scale chemical reactors. The process involves the same synthetic steps as in laboratory synthesis but is optimized for higher yields and purity. The final product is often formulated into tablets or capsules for oral administration .
Análisis De Reacciones Químicas
Types of Reactions
Naproxen sodium undergoes various chemical reactions, including:
Oxidation: Naproxen can be oxidized to form 6-O-desmethylnaproxen.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: Substitution reactions can occur at the methoxy group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are often employed.
Major Products Formed
The major products formed from these reactions include 6-O-desmethylnaproxen and various substituted derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Naproxen sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Researchers use naproxen sodium to study its effects on cellular processes and inflammation pathways.
Industry: Naproxen sodium is used in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Naproxen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX, naproxen sodium reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, which play key roles in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID used for pain and inflammation.
Mefenamic acid: Used for similar indications but has a different chemical structure and side effect profile.
Ketoprofen: Similar in action but with different pharmacokinetic properties.
Uniqueness of Naproxen Sodium
Naproxen sodium is unique due to its longer half-life, which allows for less frequent dosing compared to other NSAIDs. It also has a well-established safety profile and is available in both prescription and over-the-counter formulations .
Propiedades
Fórmula molecular |
C14H14NaO3 |
|---|---|
Peso molecular |
253.25 g/mol |
InChI |
InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16); |
Clave InChI |
CNQOEXOJUIMDHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
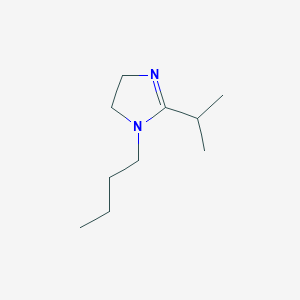
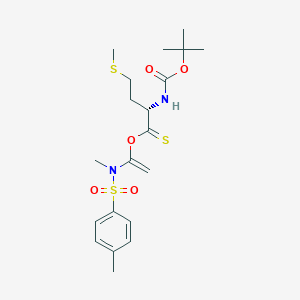
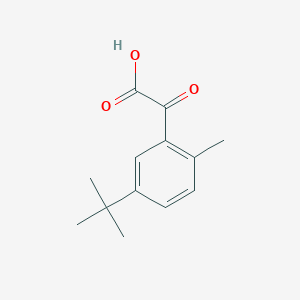
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
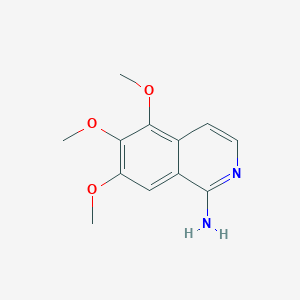
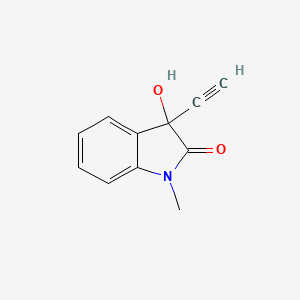
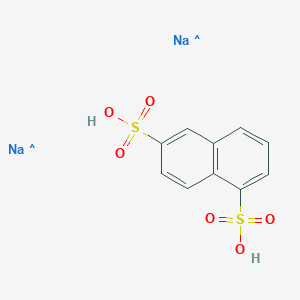
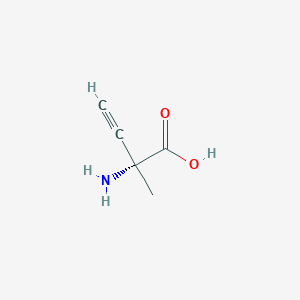

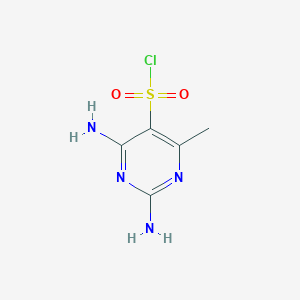
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
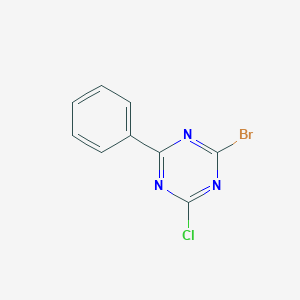
![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
